molecular formula C17H12BrFN2O3S B2689766 (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-99-5

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2689766
CAS No.: 865197-99-5
M. Wt: 423.26
InChI Key: XZNOYEPOEMTARC-JZJYNLBNSA-N
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Description

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Core: This step involves the cyclization of 2-aminobenzenethiol with a suitable brominated precursor under reflux conditions in ethanol. The reaction is catalyzed by a base such as potassium carbonate.

    Introduction of the Bromobenzoyl Group: The benzo[d]thiazole core is then reacted with 2-bromobenzoyl chloride in the presence of a base like triethylamine to form the corresponding bromobenzoyl derivative.

    Formation of the Imino Group: The bromobenzoyl derivative is treated with an amine to form the imino group.

    Esterification: Finally, the compound is esterified with methyl chloroacetate in the presence of a base to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of benzo[d]thiazole are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound is investigated for its potential therapeutic applications in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique chemical structure allows for the design of materials with tailored functionalities.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole: The parent compound, known for its diverse biological activities.

    2-Bromobenzoyl Derivatives: Compounds with similar bromobenzoyl groups, used in various chemical and biological applications.

    Fluorinated Benzo[d]thiazoles: Compounds with fluorine atoms, known for their enhanced biological activity and stability.

Uniqueness

(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is unique due to the combination of its structural features, including the bromobenzoyl group, the imino group, and the fluorine atom. This combination imparts specific chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[2-(2-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O3S/c1-24-15(22)9-21-13-7-6-10(19)8-14(13)25-17(21)20-16(23)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNOYEPOEMTARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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